molecular formula C11H9BrN2O B13664428 1-(4-Bromobenzyl)-1h-imidazole-5-carbaldehyde

1-(4-Bromobenzyl)-1h-imidazole-5-carbaldehyde

Cat. No.: B13664428
M. Wt: 265.11 g/mol
InChI Key: LTSPRSDNTRQRGH-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-1h-imidazole-5-carbaldehyde is an organic compound that features a bromobenzyl group attached to an imidazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzyl)-1h-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This intermediate is then subjected to oxidation to yield 4-bromobenzaldehyde . The next step involves the formation of the imidazole ring, which can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzyl)-1h-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: 4-bromobenzoic acid.

    Reduction: 4-bromobenzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-1h-imidazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromobenzyl)-1h-imidazole-5-carbaldehyde is unique due to the presence of both the imidazole ring and the aldehyde functional group. This combination allows for versatile reactivity and the ability to interact with a wide range of biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]imidazole-4-carbaldehyde

InChI

InChI=1S/C11H9BrN2O/c12-10-3-1-9(2-4-10)6-14-8-13-5-11(14)7-15/h1-5,7-8H,6H2

InChI Key

LTSPRSDNTRQRGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2C=O)Br

Origin of Product

United States

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